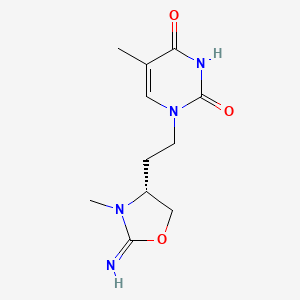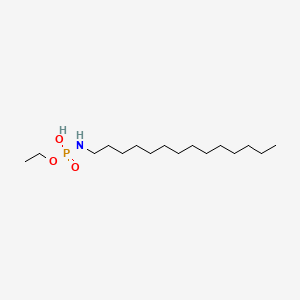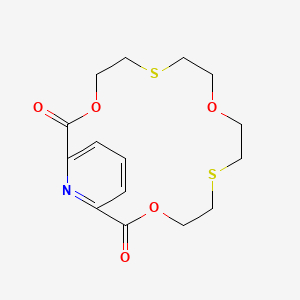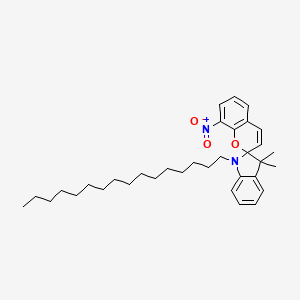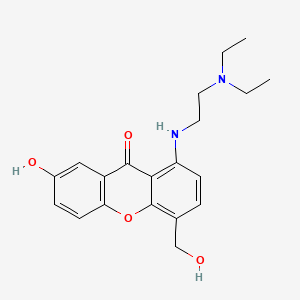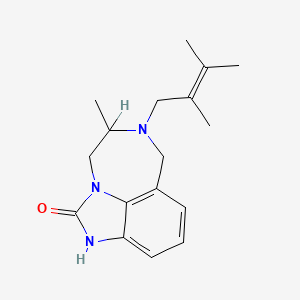
6-(2,3-Dimethyl-2-buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(2,3-Dimethyl-2-buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one” is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and muscle relaxants
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “6-(2,3-Dimethyl-2-buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one” typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds and aliphatic amines. The synthesis may include steps such as:
Condensation reactions: to form the imidazo ring.
Cyclization reactions: to form the benzodiazepine core.
Alkylation reactions: to introduce the dimethylbutenyl side chain.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions may target the imidazo ring or the benzodiazepine core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel derivatives: Researchers may use this compound as a starting material to synthesize new benzodiazepine derivatives with potential pharmaceutical applications.
Biology
Biological assays: The compound may be tested for its biological activity, including its effects on various enzymes and receptors.
Medicine
Pharmacological studies: Potential use as an anxiolytic, sedative, or muscle relaxant.
Industry
Chemical intermediates: Used in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of benzodiazepines typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This enhances the effect of GABA, leading to increased inhibitory neurotransmission. The specific molecular targets and pathways for “6-(2,3-Dimethyl-2-buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one” would need to be elucidated through detailed pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and sedative effects.
Midazolam: Known for its use as a sedative and anesthetic.
Uniqueness
“6-(2,3-Dimethyl-2-buten-1-yl)-4,5,6,7-tetrahydro-5-methylimidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one” may have unique properties due to its specific structural features, such as the dimethylbutenyl side chain, which could influence its pharmacokinetics and pharmacodynamics.
Eigenschaften
CAS-Nummer |
131515-07-6 |
|---|---|
Molekularformel |
C17H23N3O |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
10-(2,3-dimethylbut-2-enyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one |
InChI |
InChI=1S/C17H23N3O/c1-11(2)12(3)8-19-10-14-6-5-7-15-16(14)20(9-13(19)4)17(21)18-15/h5-7,13H,8-10H2,1-4H3,(H,18,21) |
InChI-Schlüssel |
LKUFOZJEZBLNMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN2C3=C(CN1CC(=C(C)C)C)C=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



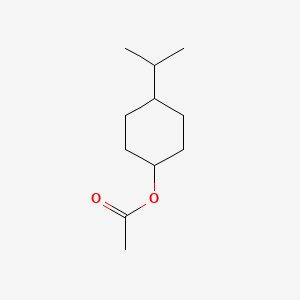

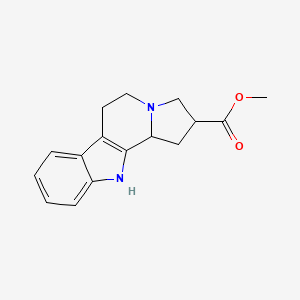

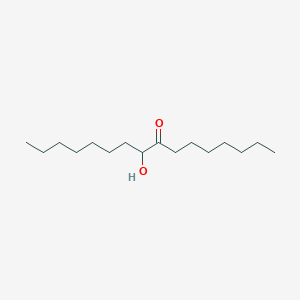
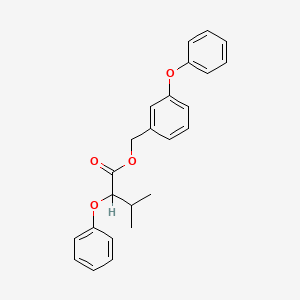
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)

